[(3-Nitrophenyl)methylidene][(3-nitropyridin-2-yl)oxy]amine
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Overview
Description
[(3-Nitrophenyl)methylidene][(3-nitropyridin-2-yl)oxy]amine is a complex organic compound characterized by the presence of nitro groups attached to both phenyl and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Nitrophenyl)methylidene][(3-nitropyridin-2-yl)oxy]amine typically involves the reaction of 3-nitrobenzaldehyde with 3-nitropyridine-2-amine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(3-Nitrophenyl)methylidene][(3-nitropyridin-2-yl)oxy]amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(3-Nitrophenyl)methylidene][(3-nitropyridin-2-yl)oxy]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of novel materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of [(3-Nitrophenyl)methylidene][(3-nitropyridin-2-yl)oxy]amine involves interactions with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- [(3-Nitrophenyl)methylidene][(4-nitropyridin-2-yl)oxy]amine
- [(4-Nitrophenyl)methylidene][(3-nitropyridin-2-yl)oxy]amine
- [(3-Nitrophenyl)methylidene][(3-nitropyridin-4-yl)oxy]amine
Uniqueness
[(3-Nitrophenyl)methylidene][(3-nitropyridin-2-yl)oxy]amine is unique due to the specific positioning of the nitro groups on both the phenyl and pyridine rings
Properties
Molecular Formula |
C12H8N4O5 |
---|---|
Molecular Weight |
288.22 g/mol |
IUPAC Name |
1-(3-nitrophenyl)-N-(3-nitropyridin-2-yl)oxymethanimine |
InChI |
InChI=1S/C12H8N4O5/c17-15(18)10-4-1-3-9(7-10)8-14-21-12-11(16(19)20)5-2-6-13-12/h1-8H |
InChI Key |
USYKHHLZRXDIQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NOC2=C(C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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